4-(Methylthio)ethyl phenylacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1093758-90-7 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-[4-(2-methylsulfanylethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O2S/c1-14-7-6-9-2-4-10(5-3-9)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
RFKXJWFGBASOKX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence in Biological Systems
Elucidation of Biosynthetic Pathways
The formation of 4-(Methylthio)ethyl phenylacetate (B1230308) in nature would likely involve the convergence of pathways responsible for producing sulfur-containing aromatic compounds and the subsequent esterification with an ethanol-derived moiety.
The biosynthesis of 4-(Methylthio)ethyl phenylacetate would necessitate the formation of two key precursors: 4-(methylthio)phenylacetic acid and ethanol (B145695).
Phenylacetic Acid Moiety : Phenylacetic acid and its derivatives in plants are typically synthesized from the aromatic amino acid L-phenylalanine. This can occur through several enzymatic steps. For instance, L-phenylalanine can be converted to phenylpyruvic acid, which is then decarboxylated to form phenylacetaldehyde (B1677652). Subsequent oxidation of phenylacetaldehyde yields phenylacetic acid. The bioproduction of phenylacetic acid from L-phenylalanine has been demonstrated in engineered microbial systems. nih.gov
Methylthio Group : The sulfur atom and the methyl group in the methylthio moiety are likely derived from the amino acid L-methionine. In plants and microorganisms, cysteine is the central precursor for most organic sulfur compounds, with sulfur being assimilated from inorganic sulfate (B86663). plantprotection.pl Methionine is a key source of methyl groups for various biological methylation reactions and can also serve as a sulfur donor.
Esterification : The final step in the biosynthesis would be an esterification reaction between 4-(methylthio)phenylacetic acid and ethanol. This reaction is commonly catalyzed by enzymes such as acyltransferases or lipases. The enzymatic synthesis of various phenylacetate esters, including ethyl phenylacetate, using lipases and other enzymes has been well-documented in biocatalysis studies. nih.govrsc.org For example, acyltransferases can catalyze the transfer of an acyl group from a donor molecule (like acetyl-CoA) to an alcohol, a fundamental reaction in the formation of many volatile esters.
| Putative Precursor | Likely Origin Pathway | Key Intermediate(s) |
| Phenylacetic Acid | Shikimate Pathway -> L-Phenylalanine | Phenylpyruvic acid, Phenylacetaldehyde |
| Methylthio Group | Sulfur Assimilation -> L-Methionine | Cysteine, S-Adenosylmethionine (SAM) |
| Ethanol | Glycolysis / Fermentation | Pyruvate, Acetaldehyde |
This table presents plausible biosynthetic origins for the precursors of this compound based on general biochemical pathways.
Currently, there are no published isotopic labeling studies specifically investigating the biosynthesis of this compound. However, this technique is a powerful tool for elucidating metabolic pathways.
In a hypothetical study, stable isotope-labeled precursors such as ¹³C-labeled L-phenylalanine or ³⁴S-labeled sulfate could be supplied to an organism suspected of producing the compound. By tracking the incorporation of these isotopes into the final molecule using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the metabolic route could be confirmed. This approach has been successfully used to link a wide array of natural products to their respective biosynthetic gene clusters and precursor molecules.
Ecological Roles and Distribution in Natural Matrices
While the specific ecological functions of this compound are unknown due to a lack of confirmed natural sources, the chemical class to which it belongs suggests potential roles in chemical communication and interaction between organisms.
There is no direct evidence of this compound being a secondary metabolite in plants. However, plants are known to produce a vast array of volatile organic compounds (VOCs), including sulfur-containing compounds and esters, which can play a role in allelopathy—the chemical inhibition of one plant by another. sigmaaldrich.com
For example, sulfur-containing compounds released from plants like garlic (genus Allium) have been shown to affect the dormancy and growth of other plants. nih.gov Similarly, phenylpropanoids and their derivatives are a major class of plant VOCs involved in various ecological functions, including allelopathy. nih.gov Given its structure, if this compound were found in plants, it could potentially exhibit allelopathic properties, influencing seed germination or plant growth in its vicinity.
| Related Compound Class | Known Allelopathic Function | Example Organism(s) |
| Sulfur-containing VOCs | Breaking bud dormancy | Garlic (Allium sativum) |
| Phenylpropanoids/Benzenoids | Inhibition of germination and growth | Various plant species |
This table shows examples of allelopathic activity for compound classes related to this compound.
The role of this compound as an insect semiochemical (a chemical involved in communication) has not been established. Insect communication is frequently mediated by pheromones and other semiochemicals, which are often blends of volatile compounds, including esters, aldehydes, and ketones. plantprotection.plplantprotection.pl
Esters are a common class of insect pheromones. For instance, ethyl phenylacetate is a known attractant for certain insects. sigmaaldrich.com Sulfur-containing compounds are less common as pheromones but are known to act as potent attractants for some species. The combination of an ester functional group and a sulfur-containing moiety in this compound makes it a plausible candidate for a semiochemical, potentially acting as an attractant (kairomone) or a component of a pheromone blend. semiochemical.com However, without empirical evidence from trapping or electrophysiological studies, this remains speculative.
The production of this compound by microorganisms has not been reported. Nevertheless, microbial metabolomes are incredibly diverse and are known sources of a wide range of sulfur compounds and esters. Microbes play a crucial role in the biogeochemical cycling of sulfur, producing volatile compounds such as dimethyl sulfide (B99878) (DMS) and methanethiol. plantprotection.pl
Furthermore, microbial fermentation is a known route for the production of esters. For example, the bioproduction of ethyl acetate (B1210297) and ethyl phenylacetate has been achieved using engineered yeasts and bacteria. nih.gov These processes often rely on the enzymatic esterification of an acid with an alcohol, such as ethanol produced during fermentation. nih.gov This suggests that microbial synthesis of this compound is biochemically feasible, though its natural occurrence remains unconfirmed. A gut microbial metabolite with a related structure, 4-ethylphenyl sulfate, has been identified and studied for its biological activities. nih.gov
Advanced Synthetic Methodologies and Derivatization
Strategies for Chemo- and Regioselective Synthesis of 4-(Methylthio)ethyl Phenylacetate (B1230308)
Optimization of Reaction Conditions and Catalyst Development
The synthesis of the core precursor, 4-(methylthio)phenylacetic acid, has been significantly improved by moving away from traditional methods like the Willgerodt-Kindler reaction. A modern approach involves the coupling of a p-halogenated phenylacetic acid derivative with a methylthiol source, catalyzed by a transition metal.
A key development is the use of a cuprous ion catalyst, such as cuprous bromide (CuBr), in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net This method allows for the direct substitution of a halogen (commonly bromine) on the phenylacetic acid backbone with a methylthio group from sodium methyl mercaptide. Researchers have optimized this reaction by systematically varying parameters such as temperature, reaction time, and catalyst loading. For instance, reacting 4-bromophenylacetic acid with sodium methyl mercaptide in the presence of CuBr at 130°C demonstrates high yields. nih.govresearchgate.net The final step, the esterification of 4-(methylthio)phenylacetic acid to its ethyl ester, is typically achieved through classic Fischer esterification, using ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ucd.ieevitachem.com
Catalyst development also extends to heterogeneous systems to simplify purification and enable catalyst recycling. For related C-S bond formations, solid-supported catalysts such as trifluoromethanesulfonic acid on SBA-15 silica (B1680970) (TFMSA@SBA-15) have been explored, showing high efficiency and the potential for reuse, although some leaching of the active species can occur. nih.gov
Table 1: Optimization of Catalyst and Reaction Time for 4-(methylthio)phenylacetic acid Synthesis
| Starting Material | Catalyst | Catalyst Amount | Reaction Time (hours) | Yield (%) | Reference |
| 4-bromophenylacetic acid | Cuprous Bromide | 0.1g per 10g substrate | 4 | 76.1 | researchgate.net |
| 4-bromophenylacetic acid | Cuprous Bromide | 0.5g per 10g substrate | 24 | 79.3 | researchgate.net |
Green Chemistry Principles in Synthetic Route Design
Modern synthetic routes to 4-(Methylthio)ethyl phenylacetate and its precursors increasingly incorporate green chemistry principles to minimize environmental impact. A significant advancement is the avoidance of the Willgerodt-Kindler reaction, a traditional method that generates hazardous and foul-smelling hydrogen sulfide (B99878) gas. nih.govresearchgate.net The copper-catalyzed coupling method represents a greener alternative by eliminating this toxic byproduct. nih.govresearchgate.net
Furthermore, the principles of atom economy and renewable feedstocks are being addressed through biocatalysis. Enzymatic methods offer a sustainable route for the esterification step. Lipases, such as Novozym 435, can catalyze the esterification of phenylacetic acid derivatives in organic solvents under mild conditions (e.g., 40°C), often with high conversion rates. evitachem.comucc.ie Research into the bioproduction of phenylacetic acid itself from renewable sources like glucose or glycerol (B35011) provides a pathway to a fully green synthesis of these valuable compounds. ucc.ie The use of solid acid catalysts like Dowex resins for related esterifications also aligns with green chemistry by replacing corrosive mineral acids and allowing for easier separation and recycling. arcjournals.org
Application of Flow Chemistry and Continuous Processing
While specific documentation on the flow synthesis of this compound is limited, the principles and advantages of continuous processing are highly applicable to its manufacturing. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is crucial for highly exothermic or rapid reactions. ucd.ie This enhanced control improves safety and can lead to higher yields and purity compared to batch processing. acs.org
The synthesis of intermediates for phenylacetates often involves hazardous reagents like diazo compounds or azides. ucc.ieacs.org Continuous flow reactors are ideal for handling such materials as they are generated and consumed in situ, minimizing the inventory of hazardous substances at any given time. ucd.ieucc.ie For example, the diazo transfer to methyl phenylacetate has been successfully performed and optimized in a continuous flow system, demonstrating the feasibility of this technology for producing related structures. acs.org The ability to telescope multiple reaction steps—such as generation of a reagent, the chemical reaction, and initial purification—into a single continuous process further enhances efficiency and reduces waste. acs.org This approach could be applied to the synthesis of this compound, for instance, by combining the copper-catalyzed thiolation and subsequent esterification in a telescoped flow process.
Synthesis and Characterization of Analogues and Derivatives
The modification of the this compound structure is crucial for exploring its chemical properties and for developing new molecules with potential applications in materials science and medicinal chemistry.
Structure-Activity Relationship (SAR) Studies through Molecular Modification (Focus on mechanistic insights)
The 4-(methylthio)phenyl moiety is a key pharmacophore in a variety of biologically active molecules. While SAR studies on this compound itself are not widely reported, research on its analogues provides valuable mechanistic insights. The methylthio group, a weak electron-donating group, can significantly influence a molecule's interaction with biological targets.
Synthesis of Sulfur-Modified and Phenylacetate Analogues
A variety of analogues of this compound can be synthesized by modifying either the sulfur-containing moiety or the phenylacetate core.
Sulfur-Modified Analogues: The sulfur atom is a versatile handle for chemical modification. A primary example is its oxidation to form sulfoxide (B87167) or sulfone analogues. The synthesis of 4-(methylsulfonyl)phenylacetic acid (a sulfone analogue) has been reported, typically involving the oxidation of 4-(methylthio)phenylacetaldehyde with an oxidant like hydrogen peroxide in the presence of a catalyst. jocpr.com These oxidized derivatives have different electronic properties (the sulfonyl group is strongly electron-withdrawing) and solubility profiles, which can dramatically alter their chemical and biological behavior.
Table 2: Synthesis of a Sulfur-Oxidized Analogue Precursor
| Precursor | Reagent | Product | Reference |
| 4-(methylthio)phenylacetaldehyde | Hydrogen Peroxide (30%), Sulfuric Acid | 4-(methylsulfonyl)phenylacetic acid | jocpr.com |
Phenylacetate Analogues: Modifications to the phenylacetate portion can be achieved by starting with different substituted materials. The copper-catalyzed synthesis of the 4-(methylthio)phenylacetic acid core can begin from various p-halogenated precursors, including not only 4-bromophenylacetic acid but also ethyl 4-bromophenylacetate and 4-bromophenylacetonitrile. nih.gov Starting with the nitrile, for example, requires a subsequent hydrolysis step to yield the carboxylic acid. nih.gov Furthermore, the core 4-(methylthio)phenyl structure can be incorporated into entirely different heterocyclic systems, such as isoxazoles and pyrroles, by employing different synthetic strategies, thereby expanding the chemical space accessible from this versatile building block. nih.govarcjournals.org
Exploration of Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers of this compound is a critical area of research, driven by the often-differentiated biological activities of enantiomers. Chiral purity is paramount in many applications, necessitating the development of effective stereoselective synthetic methods. These approaches can be broadly categorized into two main strategies: the use of chiral catalysts to direct the formation of a desired enantiomer and the resolution of a racemic mixture.
A common strategy for achieving enantioselectivity is through the use of enzymes, particularly lipases, which can catalyze reactions with high specificity. scirp.org For instance, lipases are widely used in the kinetic resolution of racemic alcohols, a process that can be adapted for the synthesis of chiral esters. scirp.org In a typical kinetic resolution, a racemic alcohol is acylated in the presence of a lipase (B570770), which selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This results in an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The efficiency of such a process is influenced by several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. scirp.org For example, Novozym 435, a commercially available immobilized lipase B from Candida antarctica, has demonstrated high reactivity and selectivity in the synthesis of similar esters. scirp.org
Another avenue for stereoselective synthesis involves asymmetric catalysis, where a chiral catalyst directs the formation of a specific enantiomer from a prochiral substrate. While specific examples for this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis of related compounds can be considered. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize chiral allenes from phenyl acetate (B1210297) derivatives. researchgate.net This type of methodology, which employs chiral ligands to control the stereochemical outcome, could potentially be adapted for the synthesis of chiral this compound.
Chiral resolution remains a viable and often practical approach for obtaining enantiomerically pure forms of this compound. This method involves the separation of a racemic mixture into its constituent enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. For instance, derivatives of tartaric acid have been successfully used as resolving agents for chiral amines, a key intermediate in the synthesis of some pharmaceutical compounds. google.com This principle can be extended to other classes of compounds, including carboxylic acids and alcohols that may serve as precursors to this compound. The choice of resolving agent and crystallization conditions are critical for achieving high enantiomeric excess. google.com
The following table summarizes potential stereoselective approaches applicable to the synthesis of this compound, based on methodologies reported for related compounds.
| Method |
It is important to note that the development of a stereoselective synthesis for a specific compound like this compound often requires significant experimental investigation to optimize the reaction conditions and achieve the desired level of enantiopurity.
Mechanistic Investigations of Biological Activities
Elucidation of Molecular Mechanisms of Action in Biological Systems (Excluding clinical efficacy)
There is currently no available information in the scientific literature regarding the molecular mechanisms of action of 4-(Methylthio)ethyl phenylacetate (B1230308) in biological systems.
Receptor Binding and Ligand-Target Interaction Studies (In vitro and computational)
No studies on the receptor binding or ligand-target interactions of 4-(Methylthio)ethyl phenylacetate have been identified.
Enzyme Modulation and Inhibition Kinetics
Data on the ability of this compound to modulate or inhibit enzyme activity, including kinetic analyses, are not present in the available literature.
Cellular Signaling Pathway Perturbations (In vitro models)
There is no published research on the effects of this compound on cellular signaling pathways in in vitro models.
Genomic and Proteomic Responses to Exposure (In vitro systems)
The impact of exposure to this compound on genomic and proteomic profiles in in vitro systems has not been investigated in any available studies.
Chemical Communication and Inter-Organismal Interactions
The role of this compound in chemical communication and interactions between different organisms is an area that remains unexplored in the scientific literature.
Behavioral Responses in Invertebrate Chemical Ecology (e.g., attractant, repellent, oviposition role)
There are no documented behavioral responses of invertebrates to this compound, and its potential role as a semiochemical, such as an attractant, repellent, or oviposition stimulant, has not been reported.
Phytochemical Interactions and Plant Defense Mechanisms
Information specifically detailing the phytochemical interactions and plant defense mechanisms of this compound is not extensively documented in scientific literature. However, by examining related compounds, we can infer potential roles. Phenylpropanoids, a major class of plant secondary metabolites, are well-known for their involvement in plant defense. nih.govjournalijecc.com These compounds can act as signaling molecules, phytoalexins (antimicrobial compounds synthesized in response to pathogen attack), or phytoanticipins (pre-existing antimicrobial compounds). mdpi.comnih.gov The biosynthesis of these defense compounds, including flavonoids and lignins, is a complex process regulated by multiple genes and is often triggered by environmental stressors like pathogen attack. nih.govjournalijecc.com
Sulfur-containing secondary metabolites also play a crucial role in plant immunity. nih.gov Compounds like camalexin, which contains an indole (B1671886) core with a sulfur-containing side chain, are well-studied phytoalexins in the Brassicaceae family. nih.gov Given that this compound contains both a phenyl group, characteristic of phenylpropanoid precursors, and a sulfur atom, it is plausible that it could be involved in similar defense pathways. However, without direct experimental evidence, its specific interactions with other phytochemicals and its precise role as a phytoalexin or phytoanticipin remain speculative.
Mechanisms of Antimicrobial Activity (Excluding medical applications)
While specific studies on the antimicrobial mechanisms of this compound are scarce, the broader classes of organosulfur compounds and aromatic esters have demonstrated notable antimicrobial properties.
Inhibition of Microbial Biofilm Formation
The ability of a compound to inhibit the formation of microbial biofilms is a significant aspect of its antimicrobial potential in non-medical contexts, such as preventing biofouling. The specific effects of this compound on biofilm formation have not been characterized.
Disruption of Microbial Cell Integrity and Metabolism
The antimicrobial action of many sulfur-containing compounds, such as thiazole (B1198619) and thiourea (B124793) derivatives, often involves the disruption of microbial cellular processes. mdpi.comnih.gov These compounds can interfere with essential enzymes, such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. nih.gov Some thiazole derivatives have been shown to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. rsc.org The presence of a sulfur atom in these molecules is often critical to their biological activity. mdpi.com It is conceivable that this compound could exert antimicrobial effects through similar mechanisms, potentially by targeting microbial enzymes or disrupting cell membrane integrity. However, empirical data is needed to confirm this hypothesis.
Biochemical Pathways of Antioxidant Activity (Excluding health benefits)
The antioxidant properties of organosulfur compounds are well-documented and are often attributed to their ability to modulate cellular redox pathways. nih.govbohrium.com
One of the key mechanisms by which organosulfur compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.gov Activation of Nrf2 by certain organosulfur compounds can lead to an enhanced cellular defense against oxidative stress. nih.govfrontiersin.org For instance, sulforaphane, an isothiocyanate found in cruciferous vegetables, is a potent activator of the Nrf2 pathway. researchgate.net
Additionally, some organosulfur compounds can directly scavenge free radicals. bohrium.com The sulfur atom, with its various oxidation states, can participate in redox reactions, thereby neutralizing reactive oxygen species. nih.gov While it is plausible that this compound possesses antioxidant activity through similar biochemical pathways, specific studies are required to determine its efficacy and mechanism of action as an antioxidant in non-health-related applications.
Interactive Data Table: Properties of Related Organosulfur Compounds
| Compound Class | Known Biological Activities | Potential Mechanism of Action |
| Phenylpropanoids | Plant defense, Antimicrobial | Phytoalexin/Phytoanticipin activity, Signaling |
| Thiazole Derivatives | Antimicrobial | Inhibition of DNA gyrase/topoisomerase IV |
| Isothiocyanates (e.g., Sulforaphane) | Antioxidant, Anti-inflammatory | Activation of Nrf2 signaling pathway |
Advanced Analytical Techniques and Method Development
Chromatographic Methodologies for Isolation, Separation, and Purity Assessment
High-Resolution Gas Chromatography (HRGC) and Liquid Chromatography (HPLC)
There is no specific information available in the public domain regarding the use of High-Resolution Gas Chromatography (HRGC) or High-Performance Liquid Chromatography (HPLC) for the isolation, separation, or purity assessment of 4-(Methylthio)ethyl phenylacetate (B1230308). While these techniques are standard for the analysis of similar aromatic esters, specific parameters such as column type, mobile phase composition, flow rate, and detector settings for this particular compound have not been documented in accessible research.
Comprehensive Two-Dimensional Chromatography (GC×GC, LC×LC)
No published studies were found that employ comprehensive two-dimensional gas chromatography (GC×GC) or liquid chromatography (LC×LC) for the analysis of 4-(Methylthio)ethyl phenylacetate. These powerful techniques, which offer significantly enhanced resolution and peak capacity, have not been applied to this compound in any documented research.
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Detailed information on the use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for the structural elucidation and quantitative analysis of this compound is not available. Fragmentation patterns, a key aspect of MS/MS for structural confirmation, and accurate mass measurements from HRMS, which provide elemental composition, have not been reported for this compound.
Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination
The application of Isotope Ratio Mass Spectrometry (IRMS) to determine the geographical or synthetic origin of this compound has not been described in the scientific literature. This technique, which measures the isotopic ratios of elements such as carbon and hydrogen, can be used to trace the provenance of a compound, but no such investigations have been published for this specific molecule.
Spectroscopic Techniques for Advanced Structural and Conformational Analysis
There is a lack of publicly available data from advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, etc.) and Fourier-Transform Infrared (FT-IR) spectroscopy specifically for this compound. While spectral data exists for the related compound ethyl phenylacetate, this information cannot be directly extrapolated to its methylthio-substituted counterpart for accurate structural and conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all unique proton environments in the molecule. The phenyl group protons typically appear as a complex multiplet in the aromatic region (~7.2-7.4 ppm). The benzylic protons (CH₂) adjacent to the phenyl ring and the ester group resonate as a singlet around 3.6 ppm. The two methylene (B1212753) groups of the ethyl chain present as distinct triplets, influenced by their proximity to the sulfur atom and the ester oxygen. The methylene group adjacent to the ester oxygen (O-CH₂) appears around 4.3 ppm, while the methylene group next to the thioether (S-CH₂) is found further upfield, around 2.8 ppm. The methyl group attached to the sulfur (S-CH₃) gives rise to a sharp singlet at approximately 2.1 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the ester group is characteristically downfield, appearing around 171 ppm. The carbons of the phenyl ring are observed in the 127-134 ppm range. The benzylic carbon (CH₂) is found near 41 ppm, while the carbons of the ethyl chain (O-CH₂ and S-CH₂) resonate at approximately 64 ppm and 32 ppm, respectively. The methyl carbon of the thioether group (S-CH₃) appears at a higher field, around 15 ppm.
While standard NMR provides a static picture of the molecule, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study conformational dynamics. By analyzing through-space interactions between protons, researchers can determine the preferred spatial arrangement of the flexible ethylthio chain relative to the phenylacetate moiety. This information is crucial for understanding how the molecule's shape influences its interaction with olfactory receptors.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Methylthio)ethyl phenylacetate
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | ~7.3 (multiplet) | 127.0, 128.5, 129.2, 134.2 |
| Phenyl-C H₂ | 3.6 (singlet) | 41.4 |
| C =O | - | 171.5 |
| O-C H₂ | 4.3 (triplet) | 64.0 |
| S-C H₂ | 2.8 (triplet) | 32.1 |
| S-C H₃ | 2.1 (singlet) | 15.3 |
| Note: Data are estimations based on spectral data of similar structures like ethyl phenylacetate and may vary based on solvent and experimental conditions. nih.govchemicalbook.comhmdb.cachemicalbook.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy techniques, including IR and Raman, probe the vibrational motions of molecules. mdpi.comresearchgate.net These methods are highly sensitive to the presence of specific functional groups, making them invaluable for structural confirmation. msu.edu
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. Other key absorbances include the C-O stretching vibrations of the ester at 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹. The aromatic ring gives rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene and methyl groups are observed in the 2850-2960 cm⁻¹ range. mdpi.com The C-S stretching vibration of the thioether is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. The C-S and S-S bonds of thioethers and disulfides, for instance, are known to give distinct Raman signals. The aromatic ring vibrations also produce strong Raman bands, which can be useful for detailed structural analysis. Anharmonic calculations can be used to analyze complex vibrational spectra that result from the coupling of different vibrational modes within the molecule. chemrxiv.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3030 - 3100 |
| C-H Stretch (Aliphatic) | CH₂, CH₃ | 2850 - 2960 |
| C=O Stretch | Ester | 1730 - 1750 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Ester | 1000 - 1300 |
| C-S Stretch | Thioether | 600 - 800 |
| Source: Data compiled from general principles of IR spectroscopy and analysis of related functional groups. mdpi.commsu.edumdpi.com |
Hyphenated Techniques for Complex Mixture Analysis and Metabolomics
To analyze this compound in complex samples, such as food extracts, environmental samples, or biological fluids, hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the detection capabilities of spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. scispace.com this compound is well-suited for GC analysis. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. This allows for both the identification and quantification of the compound, even at trace levels. researchgate.net GC-MS is frequently employed in metabolomics to profile a wide range of small molecules in biological systems. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex mixtures that are not amenable to GC, LC-MS is the technique of choice. youtube.com In LC-MS, separation occurs in the liquid phase, which offers a wider range of separation mechanisms (e.g., reversed-phase, HILIC). youtube.com This versatility makes LC-MS a central platform in metabolomics for analyzing diverse classes of metabolites, from polar amino acids to nonpolar lipids. nih.govcuny.edu While this compound can be analyzed by GC-MS, LC-MS could be employed for its analysis within broader metabolomics studies that aim to capture a wider range of compounds simultaneously. youtube.com The use of high-resolution mass spectrometers, such as Orbitrap or TOF analyzers, coupled with LC systems allows for the accurate determination of elemental composition and aids in the identification of unknown metabolites.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. However, no published studies were found that have applied these methods to 4-(Methylthio)ethyl phenylacetate (B1230308).
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate a molecule's propensity to act as a nucleophile or an electrophile. Without specific calculations for 4-(Methylthio)ethyl phenylacetate, no data on its HOMO-LUMO gap or the spatial distribution of these orbitals can be provided.
Conformational Landscape Exploration and Energy Minimization
The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis, coupled with energy minimization calculations, is used to identify the most stable arrangements of atoms in a molecule. For this compound, which possesses several rotatable bonds, a complex conformational landscape can be expected. However, no studies detailing the potential energy surface or the global and local energy minima for this compound are available.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling of reaction mechanisms provides insights into the feasibility and pathways of chemical transformations. This involves locating transition state structures and calculating activation energies. While one could hypothesize various reactions involving the ester or methylthio groups of this compound, no computational studies have been published that model these processes and provide the associated energetic data.
Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Flexibility
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, crucial for understanding how a molecule like this compound might behave in a biological environment or in solution.
Computational Docking Studies with Biological Targets
Computational docking is a technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is a key step in drug discovery and in understanding the biological activity of compounds. There are no published docking studies for this compound against any specific biological target.
Solvent Effects and Solvation Models
The solvent environment can significantly influence the conformation and reactivity of a molecule. Solvation models, both explicit and implicit, are used in computational chemistry to account for these effects. An analysis of how different solvents might affect the properties of this compound has not been reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical predictive frameworks)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property of interest. For a molecule like this compound, which is noted for its sensory characteristics, QSAR models can be invaluable in predicting properties such as odor profile, flavor intensity, or potential off-notes based on its structural features. While specific QSAR models exclusively developed for this compound are not prevalent in public literature, the principles of QSAR can be applied by examining studies on analogous compounds, such as other phenylacetate derivatives and flavor-related molecules.
The fundamental premise of QSAR is that the activity of a chemical is a function of its molecular structure. This relationship is typically expressed through an equation where the activity is correlated with various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, including:
Topological descriptors: These describe the connectivity of atoms within the molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.
Hydrophobic descriptors: These measure the lipophilicity of the compound, often represented by LogP.
For instance, in the context of flavor and fragrance, QSAR models have been developed to predict the sweetness or bitterness of compounds. researchgate.net These models often reveal that specific combinations of electronic and steric parameters are crucial for a molecule to elicit a particular taste sensation. researchgate.net Similarly, for aromatic esters, descriptors related to the size and electronic nature of the substituents on the phenyl ring can significantly influence their odor characteristics.
A hypothetical QSAR study on a series of phenylacetate esters, including this compound, might aim to predict a property like odor detection threshold. The model could incorporate descriptors as shown in the interactive table below.
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Odor Threshold (log C) |
|---|---|---|---|---|
| Ethyl phenylacetate | 164.20 | 2.29 | 26.30 | -5.8 |
| Methyl phenylacetate | 150.17 | 1.84 | 26.30 | -5.5 |
| Propyl phenylacetate | 178.23 | 2.74 | 26.30 | -6.1 |
| This compound | 210.29 | 2.95 | 26.30 | -6.5 (Hypothetical) |
In such a model, the introduction of the methylthio group in this compound would be represented by changes in descriptors related to polarizability, volume, and hydrophobicity. Studies on compounds containing thioether linkages have shown that these sulfur-containing moieties can significantly impact biological activity due to their electronic properties and potential for metabolic oxidation. nih.gov QSAR models for thioether-containing compounds often include specific quantum chemical descriptors to account for the electronic nature of the sulfur atom. nih.gov
The development of predictive QSAR models relies on robust statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like random forests and neural networks. researchgate.netijsmr.in These methods are used to derive a predictive equation and validate its statistical significance and predictive power. researchgate.net The ultimate goal of such models is to guide the synthesis of new molecules with desired properties, reducing the need for extensive experimental screening. utm.my
Cheminformatics and Data Mining for Related Chemical Space Exploration
Cheminformatics combines chemistry, computer science, and information science to analyze and organize large datasets of chemical compounds. In the context of this compound, cheminformatics tools and data mining techniques are instrumental in exploring the vast chemical space of related flavor and fragrance compounds. nih.govacs.org This exploration can help in identifying novel compounds with similar or improved sensory profiles, understanding structure-odor relationships, and discovering new applications for existing molecules.
The concept of "chemical space" refers to the multidimensional space populated by all possible molecules. psu.edu By mapping this space, researchers can identify regions with a high density of compounds possessing desirable properties. For flavor and fragrance compounds, several databases serve as valuable resources for such exploration:
FlavorDB: A large repository containing information on thousands of flavor molecules, including their sensory profiles, natural sources, and physicochemical properties. acs.org
VCF (Volatile Compounds in Food): A database that compiles information on volatile compounds found in various food products. acs.org
OlfactionBase: This database contains information on odorants and their corresponding olfactory receptors. acs.org
Data mining of these databases allows for the identification of structural motifs and physicochemical properties associated with specific aroma characteristics. For example, an analysis of the chemical space of aromatic esters might reveal that the presence of a sulfur-containing substituent, as in this compound, is correlated with certain "sulfurous" or "savory" notes, which can be desirable in specific food applications. nih.gov
Cheminformatic techniques often involve the use of molecular fingerprints, which are bit-string representations of a molecule's structural features. nih.gov By comparing the fingerprints of different compounds, one can quantify their similarity and cluster them into groups with related properties. A hypothetical exploration of the chemical space around this compound could involve searching for compounds with a high degree of similarity, which are then likely to share similar sensory attributes.
The following interactive table illustrates how a set of related phenylacetate esters might be characterized using common physicochemical descriptors for cheminformatics analysis.
| Compound Name | Number of Rings | Number of Rotatable Bonds | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Ethyl phenylacetate | 1 | 4 | 1 | 0 |
| Methyl phenylacetate | 1 | 3 | 1 | 0 |
| Butyl phenylacetate | 1 | 5 | 1 | 0 |
| This compound | 1 | 6 | 1 | 0 |
This table provides a simplified representation of descriptors used in cheminformatics to characterize and compare molecules.
Furthermore, data mining can uncover previously unknown relationships between chemical structure and sensory perception. By applying machine learning algorithms to large datasets of flavor compounds and their associated sensory descriptors, it is possible to build predictive models that can classify new molecules into different odor categories. chemrxiv.org This approach, known as "flavor mining," can accelerate the discovery of novel flavor and fragrance ingredients. chemrxiv.org The exploration of the chemical space around this compound using these computational tools can thus provide valuable insights for the food and fragrance industry, guiding the development of new products with tailored sensory experiences. sigmaaldrich.com
Environmental Fate and Biotransformation Pathways
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. nih.gov For 4-(Methylthio)ethyl phenylacetate (B1230308), the key mechanisms would be hydrolysis of the ester bond and photolysis of the aromatic structure, alongside physical processes like sorption and volatilization.
Hydrolytic Degradation : As an ester, 4-(Methylthio)ethyl phenylacetate is susceptible to hydrolysis, a chemical reaction with water that would cleave the ester bond. This process would yield 4-(methylthio)ethanol and phenylacetic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is faster under acidic or alkaline conditions compared to neutral pH. mdpi.com The accumulation of acidic degradation products can also lead to autocatalysis, accelerating the breakdown process. mdpi.com
Photolytic Degradation : Photolysis is the breakdown of compounds by light. While the phenylacetate moiety contains a chromophore (the benzene ring) that absorbs ultraviolet light, direct photolysis in sunlight at the Earth's surface may be limited. The primary mechanism for atmospheric degradation would likely be the reaction with photochemically-produced hydroxyl radicals.
The movement and distribution of this compound in the environment are controlled by its tendency to sorb to soil and sediment and its potential to volatilize into the atmosphere. Specific experimental data, such as the soil organic carbon-water partitioning coefficient (Koc), for this compound are not documented in the reviewed literature.
Sorption : Sorption to soil and sediment organic matter is a key process that affects a chemical's mobility and bioavailability. epa.gov Compounds with high Koc values tend to be less mobile in the environment. Without experimental data, the sorption potential of this compound remains unquantified.
Volatilization : Volatilization from soil and water surfaces is dependent on the compound's vapor pressure and Henry's Law constant. epa.gov These properties determine the partitioning between the gas phase and the condensed phases (water, soil). Quantitative data for this compound are not available to accurately model this process.
Biotic Transformation and Biodegradation by Microorganisms
The most significant route for the environmental degradation of many organic compounds is through the metabolic action of microorganisms. frontiersin.org While studies specifically targeting this compound are absent, the biodegradation of its core structure, phenylacetic acid (PAA), is well-documented in bacteria and provides a strong model for its likely biotic fate. frontiersin.orgethz.chnih.gov
The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bond by microbial esterases, releasing 4-(methylthio)ethanol and phenylacetic acid (PAA). PAA is a central intermediate in the degradation of many aromatic compounds and is catabolized through a well-characterized "PAA pathway". frontiersin.org This pathway is found in approximately 16% of sequenced bacterial genomes, including in common genera like Escherichia and Pseudomonas. frontiersin.orgethz.chnih.gov
The aerobic bacterial PAA pathway involves the following key steps:
Activation : Phenylacetate is first converted to its coenzyme A (CoA) thioester, phenylacetyl-CoA (PA-CoA). frontiersin.orgnih.gov
Ring Epoxidation : The aromatic ring of PA-CoA is activated by a multicomponent oxygenase, forming a ring 1,2-epoxide. frontiersin.orgnih.gov
Isomerization : The reactive epoxide is then isomerized into a seven-membered oxygen-containing heterocycle, an oxepin-CoA. nih.govnih.govnih.gov
Hydrolytic Ring Cleavage : The oxepin ring is opened hydrolytically, without the use of a dioxygenase, which is unusual for aerobic aromatic degradation pathways. nih.govnih.govnih.gov
β-Oxidation : The resulting aliphatic chain undergoes further degradation, typically via β-oxidation steps, ultimately yielding central metabolites like acetyl-CoA and succinyl-CoA, which can enter the Krebs cycle. ethz.chnih.gov
The fate of the 4-(methylthio)ethanol portion is less certain without specific studies, but it would likely be metabolized through oxidation of the alcohol group and potential cleavage of the methylthio group.
Table 1: Key Metabolites in the Phenylacetic Acid (PAA) Degradation Pathway
| Metabolite Name | Chemical Formula | Role in Pathway |
|---|---|---|
| Phenylacetic Acid (PAA) | C₈H₈O₂ | Initial substrate (following ester hydrolysis) |
| Phenylacetyl-CoA (PA-CoA) | C₃₀H₃₈N₇O₁₇P₃S | Activated intermediate |
| 1,2-Epoxyphenylacetyl-CoA | C₃₀H₃₈N₇O₁₈P₃S | Epoxidized ring intermediate |
| 2-Oxepin-2(3H)-ylideneacetyl-CoA | C₃₀H₃₈N₇O₁₈P₃S | Isomerized intermediate |
| 3-Oxo-5,6-dehydrosuberyl-CoA | C₃₀H₄₀N₇O₁₉P₃S | Product of hydrolytic ring cleavage and oxidation |
| Acetyl-CoA & Succinyl-CoA | Final products entering central metabolism |
The bacterial PAA catabolic pathway is encoded by a cluster of genes, typically designated as paa genes. nih.gov These genes code for the specific enzymes responsible for each step of the degradation process. Biotransformation primarily occurs within the cytoplasm and mitochondria of microbial cells. nih.gov
Table 2: Enzymes of the Bacterial Phenylacetic Acid (PAA) Catabolic Pathway
| Enzyme Name | Gene(s) | Function |
|---|---|---|
| Phenylacetate-CoA ligase | paaK | Activates PAA to Phenylacetyl-CoA frontiersin.org |
| Phenylacetyl-CoA oxygenase complex | paaABCDE | Catalyzes the epoxidation of the aromatic ring frontiersin.org |
| Epoxide isomerase | paaG | Isomerizes the epoxide to an oxepin frontiersin.org |
| Oxepin-CoA hydrolase/dehydrogenase | paaZ | Performs hydrolytic ring cleavage and subsequent oxidation nih.govnih.gov |
| Thioesterase | paaI | Provides a potential detoxification route by reversing the initial activation step frontiersin.org |
Environmental Persistence, Mobility, and Transport Modeling
Assessing the environmental persistence and mobility of a chemical is crucial for understanding its potential to cause widespread and long-lasting contamination. nih.gov Persistence is determined by the rates of all degradation processes, while mobility is governed by the chemical's partitioning behavior in different environmental media (water, soil, air, biota). nih.govepa.gov
Mobility : Mobility describes the potential for a substance to move with water through soil and into groundwater. epa.gov It is typically assessed using the soil sorption coefficient (Koc). Lacking this data for this compound prevents a quantitative assessment of its leaching potential.
Transport Modeling : Multimedia fate and transport models are used to predict the environmental distribution of a chemical. nih.gov These models require key input parameters, including degradation rates, vapor pressure, water solubility, and partition coefficients (Koc, Kow). epa.gov As these fundamental data are not available for this compound, comprehensive transport modeling cannot be performed.
Occurrence and Dynamics in Diverse Environmental Matrices
Phenylacetate compounds are known to be involved in the metabolism of various organisms. For instance, phenylacetic acid is a well-characterized intermediate in the aerobic bacterial degradation of aromatic compounds. In organisms like Escherichia coli, the catabolism of phenylacetic acid is regulated by a specific set of genes, indicating a biological mechanism for its transformation in the environment.
The environmental presence of related ester compounds, such as ethyl phenylacetate, is often linked to their use as fragrance and flavoring agents. Their release into the environment can occur through various waste streams associated with their production and use. Once in the environment, their persistence and mobility are influenced by factors such as water solubility, vapor pressure, and susceptibility to biotic and abiotic degradation processes. For example, ethyl phenylacetate has a measured water solubility of 1,478 mg/L at 25°C, which suggests a potential for distribution in aqueous environments. nih.gov
The biotransformation of phenylacetate esters can be facilitated by microbial enzymes. Studies have shown that various microorganisms possess carboxylesterases capable of hydrolyzing ethyl phenylacetate. semanticscholar.org This enzymatic hydrolysis would break the ester bond, yielding phenylacetic acid and the corresponding alcohol, in this case, 4-(Methylthio)ethanol. These degradation products would then be subject to further microbial metabolism.
Given the presence of a sulfur atom in this compound, its environmental dynamics might also be influenced by microbial sulfur metabolism. While specific pathways for this compound are not documented, the general principles of microbial degradation of organosulfur compounds would likely apply.
In the absence of direct observational data for this compound, its environmental dynamics can be modeled and predicted based on the behavior of analogous compounds. For instance, tools like the Soil and Water Assessment Tool (SWAT) are used to simulate the movement and degradation of pesticides in watersheds, providing a framework for estimating the potential distribution of organic compounds in soil and water. mdpi.com However, without empirical data for this compound, any such modeling would be purely speculative.
Emerging Applications and Advanced Materials Science Excluding Direct Human Use
Role as a Chemical Precursor or Intermediate in Complex Organic Synthesis
4-(Methylthio)ethyl phenylacetate (B1230308) serves as a valuable precursor in the synthesis of more complex molecules, primarily due to its reactive functional groups. The ester and thioether moieties can be selectively targeted to build intricate molecular architectures.
While direct large-scale synthesis of complex structures from 4-(Methylthio)ethyl phenylacetate is not extensively documented, its parent acid, 4-(methylthio)phenylacetic acid, is a key intermediate in the synthesis of certain pharmaceuticals. chinesechemsoc.orgacs.org The ester form, this compound, offers advantages in solubility and reactivity in certain organic solvents, making it a potentially more versatile starting material for specific synthetic routes.
The synthesis of phenylacetic acid derivatives, in general, is a well-established area of organic chemistry. rsc.orgorganic-chemistry.orgorgsyn.orgcapes.gov.brorgsyn.orgnih.govjetir.orggoogle.comnih.gov For instance, methods for the esterification of phenylacetic acid and the manipulation of the phenyl ring are numerous. orgsyn.orgjetir.org These established methods can be readily applied to this compound to create a library of derivatives for further investigation. The presence of the methylthio group also provides a handle for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and reactivity of the molecule.
One of the common methods to synthesize ethyl phenylacetate, a closely related compound, involves the reaction of benzyl (B1604629) cyanide with ethanol (B145695) and sulfuric acid. orgsyn.org This highlights a potential synthetic pathway to this compound by starting with the appropriately substituted benzyl cyanide.
Table 1: Synthetic Routes to Phenylacetate Derivatives
| Precursor | Reagents | Product | Reference |
| Benzyl Cyanide | Ethanol, Sulfuric Acid | Ethyl Phenylacetate | orgsyn.org |
| Phenylacetic Acid | Acetic Anhydride | Phenyl Acetate (B1210297) | jetir.org |
| Diazoacetate derivatives | Iodobenzene dichloride | gem-dichlorinated product | organic-chemistry.orgcapes.gov.brnih.gov |
| 2,2,2-trichloro-1-phenylethanes | Sodium or potassium hydroxide, Alcohol | Esters of phenylacetic acids | google.com |
Potential in Bio-inspired Material Design and Supramolecular Assembly
The field of bio-inspired materials seeks to mimic the remarkable properties of natural materials by designing synthetic molecules that can self-assemble into complex, functional structures. rsc.org The molecular structure of this compound possesses features that make it an interesting candidate for the design of such materials.
The thioether linkage is a key functional group in various natural and synthetic polymers. chinesechemsoc.orgacs.orgusm.edu Poly(thioether)s are known for their mechanical robustness and, in some cases, self-healing properties. chinesechemsoc.org The incorporation of thioether moieties into polymers can lead to materials with tunable properties. acs.orgusm.edu The presence of the sulfur atom can also facilitate interactions with metal surfaces or nanoparticles, opening avenues for the creation of hybrid organic-inorganic materials.
Furthermore, the phenylacetate portion of the molecule can participate in non-covalent interactions, such as π-π stacking, which are crucial for the self-assembly of molecules into larger, ordered structures. The interplay between the hydrophobic phenyl ring and the polar ester group can lead to amphiphilic behavior, which is a cornerstone of supramolecular assembly in aqueous environments.
While direct research on the use of this compound in bio-inspired materials is limited, studies on related thioether-containing polymers provide a strong rationale for its potential. For example, poly(thioether thiourea)s have been shown to be self-healable glassy polymers. chinesechemsoc.org By analogy, polymers incorporating the this compound unit could potentially exhibit interesting mechanical and dynamic properties.
Table 2: Functional Groups of this compound and their Potential Roles in Material Design
| Functional Group | Potential Role in Material Design | Related Research Area |
| Thioether (-S-CH₃) | - Polymer backbone component- Metal surface interaction- Redox activity | Poly(thioether)s, Self-healing materials |
| Phenyl Ring | - π-π stacking interactions- Hydrophobic core for self-assembly | Supramolecular chemistry, Liquid crystals |
| Ester Group (-COO-) | - Hydrogen bonding acceptor- Hydrophilic domain in amphiphiles | Amphiphilic polymers, Drug delivery systems |
Application in Chemical Sensor Technologies and Detection Systems
The development of sensitive and selective chemical sensors is a critical area of research with applications ranging from environmental monitoring to industrial process control. The functional groups within this compound suggest its potential utility in the design of novel sensor technologies, particularly for the detection of reactive oxygen species (ROS) and metal ions.
The thioether group is known to be susceptible to oxidation by ROS such as hydrogen peroxide and hypochlorite. nih.govacs.org This redox activity can be harnessed to create sensors where the oxidation of the thioether leads to a measurable change in a physical property, such as fluorescence or color. rsc.org For example, polymers containing thioether groups have been investigated as ROS-responsive materials. rsc.org A sensor molecule incorporating the this compound structure could be designed to signal the presence of ROS through a change in its spectroscopic properties upon oxidation of the sulfur atom.
Furthermore, the sulfur atom in the thioether can act as a soft donor, enabling it to coordinate with heavy metal ions. This property can be exploited to develop chemosensors for the detection of environmentally relevant metal pollutants. The binding of a metal ion to the thioether could induce a conformational change in the molecule, leading to a detectable optical or electrochemical signal. Fluorescent probes with thioether bonds have been developed for deciphering thiol-mediated exchange reactions. acs.orgrsc.orgmdpi.com
While specific sensors based on this compound have not yet been reported, the principles demonstrated with other thioether-containing molecules provide a clear roadmap for future research in this area.
Development of Novel Catalytic Systems Utilizing this compound Analogues
In the realm of catalysis, the design of ligands that can fine-tune the activity and selectivity of metal catalysts is of paramount importance. Thioether-containing molecules have emerged as a versatile class of ligands in transition-metal catalysis. capes.gov.brresearchgate.netrsc.orgrsc.orgnih.govnih.govacs.org The sulfur atom in a thioether can coordinate to a metal center, influencing its electronic and steric environment.
Analogues of this compound, where the phenylacetate group is modified to include a coordinating group, could function as bidentate or "hemilabile" ligands. A hemilabile ligand is one that can reversibly bind to a metal center through one of its donor atoms, creating a vacant coordination site that is essential for catalytic activity.
Chiral thioether ligands have shown significant promise in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. capes.gov.brresearchgate.netrsc.orgrsc.org By introducing chirality into the structure of a this compound analogue, it may be possible to develop new catalysts for a range of asymmetric transformations, such as hydrogenations, allylic alkylations, and Michael additions. capes.gov.brresearchgate.net
Recent research has also highlighted the use of thioethers as directing groups in C-H activation reactions. nih.gov This strategy allows for the selective functionalization of otherwise unreactive C-H bonds. A catalytic system employing a this compound analogue could potentially direct the functionalization of the phenyl ring at a specific position, opening up new synthetic possibilities.
The combination of the thioether and phenylacetate moieties in a single molecule offers a unique platform for the design of novel ligands. The electronic properties of the ligand could be readily tuned by modifying the substituents on the phenyl ring, while the steric bulk could be adjusted by altering the ethyl chain or the ester group. This modularity makes this compound analogues attractive targets for the development of next-generation catalytic systems.
Q & A
Q. What are the validated synthetic routes for 4-(Methylthio)ethyl phenylacetate, and how can experimental reproducibility be ensured?
A typical synthesis involves esterification of phenylacetic acid derivatives with thioether-containing alcohols. For example, a general procedure may include:
- Step 1 : Reacting phenylacetic acid with a thiol-containing alcohol (e.g., 2-(methylthio)ethanol) under acidic catalysis.
- Step 2 : Purification via column chromatography or recrystallization.
- Step 3 : Full characterization using NMR (¹H, ¹³C), IR, and mass spectrometry to confirm structure and purity .
To ensure reproducibility, document reaction conditions (temperature, solvent, molar ratios) and provide raw spectral data with peak assignments .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : Key signals include the methylthio group (δ ~2.1 ppm for S-CH₃ protons) and the ester carbonyl (δ ~170 ppm in ¹³C NMR). Assign phenyl ring protons via coupling patterns (e.g., para-substitution in aromatic regions) .
- IR : Look for ester C=O stretching (~1740 cm⁻¹) and S-CH₃ vibrations (~700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methylthioethyl group) .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies suggest:
- Short-term : Store at 2–8°C in inert atmospheres to prevent oxidation of the methylthio group .
- Long-term : Use amber vials to avoid photodegradation. Monitor via periodic HPLC analysis for decomposition products (e.g., phenylacetic acid or sulfoxide derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzymatic or catalytic systems?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-CH₃ and ester bonds to predict cleavage sites under enzymatic (e.g., esterase) or catalytic (e.g., transition-metal) conditions .
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to identify potential metabolic pathways .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfur-containing aromatic esters?
Q. How can in vitro models elucidate the metabolic pathways of this compound?
Q. What role does the methylthio group play in the compound’s physicochemical properties?
- Lipophilicity : The S-CH₃ group increases logP compared to non-sulfur analogs, enhancing membrane permeability (validate via shake-flask or HPLC logP measurements) .
- Electron effects : Sulfur’s electron-donating nature may influence aromatic ring reactivity (e.g., electrophilic substitution patterns) .
Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?
- Modify the thioether : Replace S-CH₃ with S-Ph or S-CH₂CH₃ to study steric/electronic effects.
- Ester variation : Substitute ethyl with methyl or propyl groups to assess chain-length dependence.
- Validate via bioassays : Test analogs for activity (e.g., antimicrobial, enzymatic inhibition) .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester or thioether groups .
- Analysis : Cross-validate spectral data with databases (e.g., NIST Chemistry WebBook) for accurate assignments .
- Safety : Handle with nitrile gloves and fume hoods due to potential sulfur-derived irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
